N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide typically involves multi-step organic reactions. The process may start with the formation of the pyrimidine ring, followed by the introduction of the pyridine moiety. The final steps often involve the formation of the formamide group and the methylamino substitution on the phenyl ring. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, where hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide include other aromatic and heterocyclic compounds with formamide groups. Examples might include:
- N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)acetamide
- N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.
Properties
Molecular Formula |
C18H17N5O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[2-methyl-5-(methylamino)phenyl]-N-(4-pyridin-3-ylpyrimidin-2-yl)formamide |
InChI |
InChI=1S/C18H17N5O/c1-13-5-6-15(19-2)10-17(13)23(12-24)18-21-9-7-16(22-18)14-4-3-8-20-11-14/h3-12,19H,1-2H3 |
InChI Key |
DFQAKAXZBXMOPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)N(C=O)C2=NC=CC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.